6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
Description
Chemical Structure and Properties
6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride is a bicyclic compound featuring a strained [3.1.0]hexane core with two fluorine atoms at the 6,6-positions and a primary amine group at position 2. The hydrochloride salt enhances its stability and solubility. Key properties include:
- Molecular Formula: C₆H₁₀ClF₂N (hydrochloride form) .
- Molecular Weight: 169.60 g/mol .
- SMILES: C1CC(C2C1C2(F)F)N.Cl .
- InChIKey: RKHKSCSLKHYRPW-UHFFFAOYSA-N (free base) .
This compound is utilized as a synthetic intermediate in pharmaceuticals, particularly for LPAR1 antagonists .
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-1-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREPCCQVORWBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098022-37-6 | |
| Record name | 6,6-difluorobicyclo[3.1.0]hexan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride, with the CAS number 2098022-37-6, is a bicyclic amine compound notable for its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₆H₁₀ClF₂N
- Molar Mass : 169.6 g/mol
- Structural Representation :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms significantly alters the compound's reactivity and binding affinity, influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate possible applications in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Decreases cytokine production |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various bicyclic amines, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines revealed that treatment with the compound resulted in reduced apoptosis and oxidative stress markers, indicating a neuroprotective effect that could be beneficial in conditions like Alzheimer's disease .
Case Study 3: Anti-inflammatory Properties
In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride serves as a scaffold for the development of new pharmaceuticals. Its unique bicyclic structure allows for the modification of various functional groups, which can enhance bioactivity and selectivity for specific biological targets. Research indicates that compounds derived from this scaffold exhibit promising activity against various diseases, including cancer and neurological disorders .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6,6-difluorobicyclo[3.1.0]hexan-2-amine showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Organic Synthesis
2.1 Synthetic Intermediates
This compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. It can facilitate the synthesis of more complex molecules with desired properties.
Table: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or alcohols |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Sodium methoxide | Various substituted derivatives |
Material Science
3.1 Polymer Chemistry
The compound has applications in polymer chemistry as well, particularly in the development of specialty polymers that require specific mechanical or thermal properties. The incorporation of fluorinated compounds can enhance the material's resistance to solvents and improve its stability under harsh conditions.
Biological Studies
4.1 Enzyme Interaction Studies
Research has shown that this compound can interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. This property makes it valuable for studying metabolic pathways and enzyme mechanisms.
Case Study: Enzyme Inhibition
A recent publication highlighted the use of this compound in studying enzyme kinetics related to metabolic pathways in cancer cells, demonstrating its utility as a tool for understanding drug metabolism and resistance mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.1.0]hexane Core
Key Observations :
- Fluorine vs. Methyl/Oxygen Substituents : Fluorine atoms enhance electronegativity and metabolic stability compared to methyl or oxygen groups, making fluorinated analogs more suitable for drug development .
- Amine Position : Position 2 vs. 3 alters steric and electronic interactions, impacting receptor binding in LPAR1 antagonists .
Monocyclic and Spirocyclic Analogs
Key Observations :
- Bicyclic vs. Monocyclic: The bicyclo[3.1.0]hexane core introduces ring strain, which can enhance reactivity and binding affinity compared to monocyclic analogs .
- Spirocyclic Systems : Spiro compounds like 1,1-difluoro-6-azaspiro[2.5]octane offer unique spatial arrangements but lack the strained bicyclic framework .
Preparation Methods
Cyclopropanation and Bicyclic Ring Formation
The bicyclo[3.1.0]hexane core is commonly constructed via cyclopropanation reactions of cyclobutane derivatives or related precursors. This approach is supported by literature on bicyclobutanes and related bicyclic systems, where transannular cyclization or side-chain cyclization methods are used to generate the strained bicyclic frameworks. For example, halogen acid treatment (HCl, HBr, HI) of substituted cyclobutanes followed by base-induced cyclization can yield bicyclobutanes that serve as intermediates for further functionalization.
Amine Functionalization and Hydrochloride Salt Formation
Primary amine groups are introduced via reduction or substitution reactions on the bicyclic scaffold. The amine is then converted to its hydrochloride salt form by treatment with hydrochloric acid to improve stability and solubility, which is standard practice for amine-containing compounds in pharmaceutical chemistry.
Detailed Preparation Protocol from Literature
A representative synthesis pathway adapted from recent research involves the following steps:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of bicyclic keto ester precursor | Starting from cyclobutane derivatives, via halogenation and cyclization | — | Precursor for fluorination |
| 2 | Deoxofluorination using DAST | DAST, CH2Cl2, 40 °C | ~62% | Converts keto ester to gem-difluoro bicyclic compound |
| 3 | Hydrolysis and amine introduction | LiOH in aqueous THF, room temperature | 86% | Converts ester to acid or amine precursor |
| 4 | Conversion to amine hydrochloride salt | Treatment with HCl in 1,4-dioxane, room temperature | 59% | Final hydrochloride salt formation |
This protocol is supported by the synthesis of 6,6-difluorobicyclo[3.2.0]heptane derivatives, which are structurally similar and share synthetic strategies.
Research Findings on Preparation Efficiency and Properties
Yield and Scalability: The gram-scale synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine hydrochloride and related bicyclic compounds has been demonstrated with moderate to good yields (typically 60–85%), indicating the methods are scalable for research and development purposes.
Effect of Gem-Difluorination: Introduction of geminal difluoro substituents affects the acidity and lipophilicity of the compound. The difluorination decreases the acidity of amino and carboxyl groups by approximately 0.3 to 0.5 pKa units and reduces lipophilicity (LogP) by about 0.54–0.55 units compared to non-fluorinated analogs. This influences the compound’s chemical behavior and potential biological activity.
Stability and Handling: The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage under inert atmosphere at room temperature. It is classified as hazardous, requiring protective measures during synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Bicyclic core formation | Halogen acid treatment + base cyclization | HCl/NaH or HBr/NaH | Variable | Established transannular cyclization |
| Gem-difluorination | Deoxofluorination | DAST, CH2Cl2, 40 °C | ~62 | Selective fluorination of keto esters |
| Amine introduction | Hydrolysis and substitution | LiOH (hydrolysis), DPPA/Et3N (amination) | 59–86 | Conversion to primary amine |
| Hydrochloride salt formation | Acid treatment | HCl in dioxane, room temp | ~59 | Enhances stability and solubility |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride with high purity?
- Methodology : Synthesis optimization requires careful selection of fluorination agents (e.g., DAST or Deoxo-Fluor) and reaction conditions (temperature, solvent polarity). Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Structural validation should combine H/F NMR and LC-MS to confirm bicyclic integrity and fluorine substitution .
- Challenges : Side reactions such as ring-opening or over-fluorination must be monitored using real-time TLC or in situ IR spectroscopy.
Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s physicochemical properties?
- Analysis : The bicyclic structure imposes geometric constraints, reducing conformational flexibility compared to monocyclic analogs. This enhances metabolic stability and binding specificity. Fluorine substitution at C6 increases electronegativity, improving membrane permeability (logP ~1.2) and resistance to oxidative degradation .
- Experimental Validation : Compare solubility and stability profiles with non-fluorinated analogs (e.g., bicyclo[3.1.0]hexan-2-amine) using accelerated stability testing (40°C/75% RH) and PAMPA assays .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood due to hazards (H302: harmful if swallowed; H319: eye irritation). Store under inert atmosphere (argon) at room temperature to prevent hygroscopic degradation. Dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
- Case Study : If conflicting IC values arise in kinase inhibition assays, validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) and control for batch-to-batch purity variations. Cross-reference with structural analogs (e.g., 4-fluoro-2-azabicyclo[2.1.1]hexane derivatives) to identify SAR trends .
- Statistical Approach : Apply multivariate analysis to distinguish assay noise from true pharmacological effects.
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Modeling : Use molecular docking (AutoDock Vina) with homology-modeled receptors and MD simulations (AMBER) to assess binding poses. Fluorine’s electrostatic contributions can be parameterized using QM/MM methods. Validate predictions with experimental mutagenesis (e.g., Ala-scanning of target active sites) .
- Limitations : Address discrepancies between in silico and in vitro results by refining solvation models or incorporating entropic effects.
Q. How can the compound’s metabolic stability be experimentally characterized for drug development?
- Protocol : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Identify metabolites using MS/MS fragmentation and compare with in silico predictions (Meteor Nexus). Assess CYP450 inhibition potential using fluorogenic substrates .
Interdisciplinary and Methodological Questions
Q. What interdisciplinary approaches integrate chemical engineering principles to scale up synthesis?
- Separation Technologies : Implement membrane-based purification (nanofiltration) to remove fluorinated byproducts. Use process simulation tools (Aspen Plus) to optimize solvent recovery and minimize waste .
- Scale-Up Challenges : Address exothermic fluorination reactions by designing continuous-flow reactors with temperature-controlled zones .
Q. How can researchers design a robust theoretical framework for studying this compound’s mechanism of action?
- Conceptual Basis : Link hypotheses to established theories (e.g., lock-and-key vs. induced-fit binding). For neuropharmacology studies, integrate dopamine receptor allostery models or fluorinated probe design principles .
- Experimental Alignment : Use SPR or cryo-EM to validate theoretical binding modes and refine computational parameters iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
